molecular formula C16H14BrNO B1400624 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole CAS No. 928321-92-0

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole

Cat. No.: B1400624
CAS No.: 928321-92-0
M. Wt: 316.19 g/mol
InChI Key: YIOGOBYCEZTHTF-UHFFFAOYSA-N
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Description

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a phenylacetyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor followed by acylation. One common method starts with the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to acylation with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

    Acylation and Alkylation: The compound can undergo further acylation or alkylation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while oxidation can produce an indole-quinone.

Scientific Research Applications

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole involves its interaction with cellular targets. The bromine atom and phenylacetyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in cell proliferation pathways, leading to its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom and phenylacetyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOGOBYCEZTHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromoindoline (13.86 g) and triethylamine (8.50 g) in dichloromethane (100 mL) was added dropwise phenylacetyl chloride (11.9 g) at 5° C. and the mixture was stirred at ambient temperature for 16 hours. The mixture was poured into water and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (1:1) to give 5-bromo-1-(phenylacetyl)indoline (16.01 g) as a white powder.
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of phenylacetic acid (0.687 g, 5.05 mmol) and HATU (2.112 g, 5.55 mmol) in N,N-Dimethylformamide (DMF) (5 mL) was added Hunig's base (0.882 mL, 5.05 mmol), and the resulting mixture was stirred for 15 minutes at room temperature. 5-bromo-2,3-dihydro-1H-indole (1 g, 5.05 mmol) was added, and the reaction mixture was stirred at room temperature overnight. The reaction was poured onto water, and the resulting precipitate was filtered and air dried to afford the 5-bromo-1-(phenylacetyl)-2,3-dihydro-1 H-indole (1.24 g) as a tan solid.
Quantity
0.687 g
Type
reactant
Reaction Step One
Name
Quantity
2.112 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.882 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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